1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and dichlorophenyl groups. Key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a cyclic ketone.
Introduction of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride in the presence of a base like pyridine.
Addition of the Dichlorophenyl Group: This can be done via a nucleophilic substitution reaction using 2,4-dichlorobenzene.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dichlorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the study of biochemical pathways and disease mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
- 1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- 1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.7]dodec-3-ene-2-thione
Comparison: Compared to these similar compounds, 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione stands out due to its unique spirocyclic structure, which provides distinct steric and electronic properties. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c23-16-10-11-17(18(24)14-16)19-21(28)26(20(27)15-8-4-3-5-9-15)22(25-19)12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVONCRRAZNMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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